molecular formula C14H28OSi B8568493 1-Undecyn-3-ol, 1-(trimethylsilyl)- CAS No. 61077-68-7

1-Undecyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B8568493
CAS No.: 61077-68-7
M. Wt: 240.46 g/mol
InChI Key: NLGZPLBBTUJTPB-UHFFFAOYSA-N
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Description

1-Undecyn-3-ol, 1-(trimethylsilyl)- is a silicon-modified alkyne alcohol characterized by a terminal alkyne group (-C≡CH), a hydroxyl group at the third carbon, and a trimethylsilyl (TMS) moiety at the first carbon. The TMS group enhances steric protection and modulates electronic properties, making the compound valuable in organic synthesis, particularly in stabilizing reactive intermediates or serving as a precursor for cross-coupling reactions .

Properties

CAS No.

61077-68-7

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

1-trimethylsilylundec-1-yn-3-ol

InChI

InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h14-15H,5-11H2,1-4H3

InChI Key

NLGZPLBBTUJTPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The TMS group significantly increases molecular weight and alters hydrophobicity compared to non-silylated analogs. For example:

Compound Molecular Formula Molecular Weight Key Features
1-Undecyn-3-ol, 1-(trimethylsilyl)- C₁₄H₂₆OSi ~238.5 (calc.) TMS group stabilizes alkyne moiety
12-Tridecyn-1-ol C₁₃H₂₄O 196.3 Terminal alkyne, no silicon
1-Hexyn-3-ol C₆H₁₀O 98.14 Shorter chain, lacks TMS group
1-(Trimethylsilyl)pyrrolidine C₇H₁₅NSi 157.3 Cyclic amine with TMS, no alkyne

The TMS group in 1-Undecyn-3-ol likely reduces polarity, enhancing solubility in non-polar solvents compared to 12-Tridecyn-1-ol .

Acidity and Electronic Effects

Trimethylsilyl substituents minimally affect acidity in imidazole derivatives (ΔpKa < 0.5) . For 1-Undecyn-3-ol, the TMS group’s electron-donating effects may slightly reduce hydroxyl acidity compared to non-silylated analogs (e.g., 12-Tridecyn-1-ol), though experimental validation is needed.

Preparation Methods

Propargylation of Carbonyl Compounds

Silylation of 1-Undecyn-3-ol

The hydroxyl group is protected using trimethylsilyl chloride (TMSCl) under basic conditions:

Reaction Conditions

  • Base: Imidazole or triethylamine (Et3N) neutralizes HCl generated during silylation.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C to minimize side reactions.

  • Time: 2–12 hours, monitored by thin-layer chromatography (TLC).

A representative procedure involves dissolving 1-undecyn-3-ol (1.0 equiv) and imidazole (1.2 equiv) in DCM, followed by dropwise addition of TMSCl (1.1 equiv). The mixture is stirred at room temperature until completion.

Workup and Purification

Post-reaction, the mixture is washed with brine to remove excess base and dried over magnesium sulfate (MgSO4). Solvent evaporation under reduced pressure yields the crude product, which is purified via silica gel chromatography using hexane/ethyl acetate (95:5).

Optimization of Silylation Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature0–25°CHigher temps accelerate reaction but risk desilylation
Base Equivalents1.2–1.5 equivInsufficient base leads to low conversion
Solvent PolarityLow (e.g., DCM)Polar solvents may hydrolyze TMSCl
Reaction Time4–6 hoursProlonged times increase byproduct formation

Data adapted from alkoxymethylation studies and silylation literature.

Challenges and Mitigation Strategies

Moisture Sensitivity

TMSCl is highly moisture-sensitive. Rigorous drying of glassware and solvents is essential. An inert atmosphere (N2 or Ar) further prevents hydrolysis.

Competing Reactions

Over-silylation or alkyne side reactions (e.g., Glaser coupling) are minimized by:

  • Using sub-stoichiometric TMSCl (1.1 equiv).

  • Avoiding transition-metal catalysts that promote alkyne dimerization.

Comparative Analysis of Methodologies

Direct Silylation vs. Sequential Protection

Direct silylation of 1-undecyn-3-ol is more efficient than multi-step protection-deprotection sequences. However, steric hindrance near the hydroxyl group may necessitate bulky silylating agents (e.g., TBSCl) for complete conversion.

Q & A

Basic: What are the recommended synthetic routes for 1-Undecyn-3-ol, 1-(trimethylsilyl)-, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis of silyl-protected acetylenic alcohols often involves alkynylation followed by silyl protection. For example:

  • Step 1: Alkynylation of an aldehyde or ketone precursor using acetylide chemistry (e.g., Corey-Fuchs or Seyferth-Gilbert homologation).
  • Step 2: Silyl protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .

Key Parameters:

  • Moisture Control: Silylation reactions are moisture-sensitive; use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .
  • Temperature: Moderate temperatures (0–25°C) prevent side reactions like over-silylation or decomposition.
  • Catalyst Purity: Transition metal catalysts (e.g., CuI) must be rigorously purified to avoid by-product formation, as seen in click chemistry protocols .

Advanced: How can reaction intermediates and by-products be minimized during synthesis using transition metal catalysts?

  • Optimization: Use stoichiometric control (e.g., limiting TMSCl) and monitor reaction progress via TLC or GC-MS.
  • By-Product Mitigation: Employ scavengers (e.g., molecular sieves) to absorb water or unreacted reagents. For Cu-catalyzed steps, chelating agents (e.g., TMEDA) stabilize active species and suppress side reactions .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Undecyn-3-ol, 1-(trimethylsilyl)-?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., TMS methyl groups at δ 0.1–0.3 ppm) and acetylenic carbons (δ 60–100 ppm). Compare with reference data for analogous silyl ethers .
  • FT-IR: Confirm O-H suppression (absence of ~3200 cm⁻¹ peak) post-silylation and detect C≡C stretching (~2100 cm⁻¹) .
  • GC-MS: Assess purity and molecular ion ([M⁺] at m/z 226 for C₁₄H₂₆OSi).

Advanced: How can computational methods resolve ambiguities in stereochemical assignment?

  • DFT Calculations: Optimize molecular geometries and simulate NMR/IR spectra using software (e.g., Gaussian). Compare computed vs. experimental data to validate structures .
  • Molecular Dynamics: Model thermal stability to predict decomposition pathways under experimental conditions .

Basic: What safety precautions are critical when handling silyl-protected acetylenic alcohols?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile silyl compounds, as recommended for similar reagents .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as silyl ethers may hydrolyze to irritants .
  • Storage: Keep in sealed containers under inert gas (N₂) to prevent moisture-induced degradation .

Advanced: What are the decomposition pathways under thermal stress, and how can stability be assessed?

  • TGA/DSC: Perform thermal gravimetric analysis to identify decomposition thresholds (e.g., >150°C).
  • Kinetic Studies: Monitor hydrolysis rates in solvents (e.g., MeOH/H₂O) via HPLC to assess shelf-life .

Basic: What solvent systems are optimal for purification via column chromatography?

Methodological Answer:

  • Non-Polar Eluents: Use hexane/ethyl acetate (95:5 to 80:20) gradients. Silyl ethers exhibit moderate polarity, similar to 3-Methyl-1-hexyn-3-ol .
  • Stationary Phase: Silica gel (60–200 mesh) with 1% triethylamine to prevent acidic degradation.

Advanced: How does HPLC stationary phase choice influence diastereomer separation?

  • Chiral Columns: Use cellulose-based phases (e.g., Chiralpak® IB) with heptane/ethanol for enantiomeric resolution. Monitor retention times and peak symmetry .

Basic: How should researchers address contradictory literature reports on silyl ether reactivity?

Methodological Answer:

  • Systematic Replication: Reproduce experiments under standardized conditions (e.g., controlled humidity, catalyst batch).
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent purity or temperature .

Advanced: What statistical frameworks reconcile divergent kinetic data in hydrolysis studies?

  • Bayesian Inference: Model rate constants as probability distributions to quantify uncertainty .
  • Multivariate Regression: Identify hidden variables (e.g., trace metal contaminants) influencing reactivity .

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